![molecular formula C23H21F3N4O2 B3325848 Unii-UF6QZ5E1AY CAS No. 2226552-64-1](/img/structure/B3325848.png)
Unii-UF6QZ5E1AY
Overview
Description
Unii-UF6QZ5E1AY is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 2-(2,4-difluorophenyl)-1,3-benzoxazole and belongs to the class of benzoxazoles.
Mechanism of Action
The mechanism of action of Unii-UF6QZ5E1AY is based on its ability to interact with biological molecules through hydrogen bonding and pi-pi stacking interactions. This interaction results in a change in the fluorescence properties of the compound, which can be used to detect and image biological molecules.
Biochemical and Physiological Effects:
Unii-UF6QZ5E1AY has been shown to have minimal toxicity and is well tolerated by cells and tissues. It has been used in various in vitro and in vivo studies to investigate the biochemical and physiological effects of different biological molecules.
Advantages and Limitations for Lab Experiments
One of the major advantages of Unii-UF6QZ5E1AY is its high sensitivity and selectivity for detecting biological molecules. It is also easy to use and has a low background signal, making it suitable for use in various lab experiments. However, one of the limitations of Unii-UF6QZ5E1AY is its relatively short fluorescence lifetime, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of Unii-UF6QZ5E1AY in scientific research. One of the most promising areas is in the development of new biosensors for detecting and imaging biomolecules. Another area of interest is in the development of new imaging techniques for studying biological processes in vivo. Additionally, there is potential for the use of Unii-UF6QZ5E1AY in the development of new therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, Unii-UF6QZ5E1AY is a promising chemical compound that has significant potential for use in various fields of scientific research. Its unique properties and ability to interact with biological molecules make it a valuable tool for detecting and imaging biomolecules. With further research and development, Unii-UF6QZ5E1AY could have a significant impact on the fields of biosensing, imaging, and therapeutics.
Scientific Research Applications
Unii-UF6QZ5E1AY has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of fluorescence imaging, where it is used as a fluorescent probe for detecting and imaging biological molecules. It has also been used in the development of biosensors for detecting biomolecules such as proteins and DNA.
properties
IUPAC Name |
6-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-N-(3-ethynyl-2-fluorophenyl)-7-methoxyquinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c1-4-14-6-5-7-16(21(14)24)29-22-15-10-19(18(31-3)11-17(15)27-13-28-22)32-20-8-9-30(2)12-23(20,25)26/h1,5-7,10-11,13,20H,8-9,12H2,2-3H3,(H,27,28,29)/t20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHUDRGMCALEAK-HXUWFJFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)(F)F)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4F)C#C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C(C1)(F)F)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4F)C#C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-UF6QZ5E1AY | |
CAS RN |
2226552-64-1 | |
Record name | WSD-0922 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2226552641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WSD-0922 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17170 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | WSD-0922 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6QZ5E1AY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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